molecular formula C18H12N3Na3O11S3 B12360722 trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12360722
M. Wt: 611.5 g/mol
InChI Key: PZAILUSNQOUEQZ-UHFFFAOYSA-K
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Description

Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C18H12N3Na3O11S3, and it has a molecular weight of 611.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, allowing it to absorb and reflect specific wavelengths of light. The sulfonate groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]-2,7-naphthalenedisulfonate
  • Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2,7-disulfonate
  • Trisodium [5-acetamido-4-hydroxy-3-[(2-hydroxy-4-[(2-sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato (5-)]cuprate (3-)
  • Reactive Violet 5

Uniqueness

Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high stability, intense coloration, and excellent solubility in water. These properties make it particularly valuable in industrial dyeing processes and scientific research applications .

Properties

Molecular Formula

C18H12N3Na3O11S3

Molecular Weight

611.5 g/mol

IUPAC Name

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

PZAILUSNQOUEQZ-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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